molecular formula C22H19FN4O B5958344 N-[4-(2H-BENZOTRIAZOL-2-YL)PHENYL]-2-FLUORO-N-ISOPROPYLBENZAMIDE

N-[4-(2H-BENZOTRIAZOL-2-YL)PHENYL]-2-FLUORO-N-ISOPROPYLBENZAMIDE

Cat. No.: B5958344
M. Wt: 374.4 g/mol
InChI Key: NUKGHUJJDIHZLF-UHFFFAOYSA-N
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Description

N-[4-(2H-BENZOTRIAZOL-2-YL)PHENYL]-2-FLUORO-N-ISOPROPYLBENZAMIDE is a complex organic compound that belongs to the class of benzotriazole derivatives Benzotriazole derivatives are known for their diverse applications in various fields, including medicinal chemistry, material sciences, and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2H-BENZOTRIAZOL-2-YL)PHENYL]-2-FLUORO-N-ISOPROPYLBENZAMIDE typically involves the following steps:

    Formation of the Benzotriazole Core: The benzotriazole core is synthesized by reacting o-phenylenediamine with sodium nitrite in an acidic medium.

    Attachment of the Phenyl Group: The benzotriazole core is then reacted with a phenyl halide under basic conditions to form the N-phenylbenzotriazole derivative.

    Introduction of the Fluoro Group: The phenylbenzotriazole derivative is then subjected to a fluorination reaction using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).

    Formation of the Benzamide Moiety: The final step involves the reaction of the fluoro-substituted benzotriazole derivative with isopropylamine and a benzoyl chloride derivative to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2H-BENZOTRIAZOL-2-YL)PHENYL]-2-FLUORO-N-ISOPROPYLBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzotriazole derivatives.

Mechanism of Action

The mechanism of action of N-[4-(2H-BENZOTRIAZOL-2-YL)PHENYL]-2-FLUORO-N-ISOPROPYLBENZAMIDE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(2H-BENZOTRIAZOL-2-YL)PHENYL]-2-FLUORO-N-ISOPROPYLBENZAMIDE is unique due to its specific structural features, including the presence of a fluoro group and an isopropylbenzamide moiety, which may enhance its biological activity and stability compared to other benzotriazole derivatives.

Properties

IUPAC Name

N-[4-(benzotriazol-2-yl)phenyl]-2-fluoro-N-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN4O/c1-15(2)26(22(28)18-7-3-4-8-19(18)23)16-11-13-17(14-12-16)27-24-20-9-5-6-10-21(20)25-27/h3-15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUKGHUJJDIHZLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1=CC=C(C=C1)N2N=C3C=CC=CC3=N2)C(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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